

A Comparative Guide to the Thermoelectric Figure of Merit of GeSe and PbTe

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Compound of Interest

Compound Name: *Germanium selenide*

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An objective analysis of the thermoelectric performance of **Germanium Selenide** (GeSe) versus Lead Telluride (PbTe), supported by experimental data, for researchers and scientists in materials science and drug development.

This guide provides a comprehensive comparison of the thermoelectric figure of merit (zT) of two prominent thermoelectric materials: **Germanium Selenide** (GeSe) and Lead Telluride (PbTe). While PbTe has long been a benchmark material in the mid-temperature range, GeSe is emerging as a promising alternative due to its earth-abundant and less toxic constituents. This document summarizes key experimental data, details the methodologies for their synthesis and characterization, and offers a visual representation of the factors influencing their thermoelectric performance.

Quantitative Data Presentation

The thermoelectric figure of merit (zT) is a dimensionless quantity that dictates the efficiency of a thermoelectric material. It is defined by the equation $zT = (S^2\sigma T)/k$, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and k is the thermal conductivity. The following tables summarize the experimentally determined thermoelectric properties of various forms of GeSe and PbTe at different temperatures.

Table 1: Thermoelectric Properties of Doped GeSe

Dopant/Composition	Temperature (K)	Seebeck Coefficient (S) ($\mu\text{V/K}$)	Electrical Resistivity (ρ) ($\text{m}\Omega\cdot\text{cm}$)	Thermal Conductivity (κ) ($\text{W/m}\cdot\text{K}$)	Figure of Merit (zT)
Undoped GeSe	573	~700	1.0×10^6	<0.8	~0.01
2% Na-doped GeSe	573	~600	7.9×10^4	~0.5	~0.05
4% Na-doped GeSe	573	~630	2.99×10^7	0.44	<0.01
Ag _{0.01} Ge _{0.79} S _{0.2} Se	700	-	-	-	~0.2
GeSe _{0.55} Te _{0.45}	573	-	-	-	~0.75

Note: Data for doped GeSe is still emerging, and performance is highly dependent on the dopant and synthesis process.

Table 2: Thermoelectric Properties of p-type PbTe

Dopant/Composition	Temperature (K)	Seebeck Coefficient (S) ($\mu\text{V/K}$)	Electrical Resistivity (ρ) ($\text{m}\Omega\cdot\text{cm}$)	Thermal Conductivity (κ) ($\text{W/m}\cdot\text{K}$)	Figure of Merit (zT)
2% Na-doped PbTe	774	-	-	-	~1.74
Na-doped PbTe-SrTe	750	-	-	-	~1.5
K-doped PbTe _{0.7} S _{0.3}	673-923	-	-	-	>2.0

Table 3: Thermoelectric Properties of n-type PbTe

Dopant/Composition	Temperature (K)	Seebeck Coefficient (S) ($\mu\text{V/K}$)	Electrical Resistivity (ρ) ($\text{m}\Omega\cdot\text{cm}$)	Thermal Conductivity (κ) ($\text{W/m}\cdot\text{K}$)	Figure of Merit (zT)
0.1 mol% PbI ₂ -doped PbTe	~750	~-200	~0.5	~1.5	~1.0
0.1 at% In-doped PbTe	775	~-330	~10	1.2	~0.7
PbTe _{0.998} I _{0.002} ~3%Sb	773	-	-	-	~1.8

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of thermoelectric material synthesis and characterization.

2.1. Synthesis of GeSe Thermoelectric Material

A common method for synthesizing polycrystalline GeSe is through a combination of melt-quenching and spark plasma sintering (SPS).

- Melt-Quenching:
 - High-purity elemental Germanium (Ge) and Selenium (Se), along with any dopants (e.g., Na, Ag), are weighed in stoichiometric amounts and placed in a quartz ampoule.
 - The ampoule is evacuated to a high vacuum (e.g., 10^{-4} Torr) and sealed.
 - The sealed ampoule is heated in a furnace to a temperature above the melting point of the components (e.g., 1000 °C) for several hours to ensure homogeneity. The ampoule is often rocked or agitated during this process.

- The molten mixture is then rapidly quenched in ice water or another cooling medium to form a polycrystalline ingot.
- Spark Plasma Sintering (SPS):
 - The quenched ingot is ground into a fine powder, typically inside a glovebox to prevent oxidation.
 - The powder is loaded into a graphite die.
 - The die is placed in the SPS chamber, which is then evacuated.
 - A pulsed direct current and uniaxial pressure are simultaneously applied to the sample. This rapidly heats the powder and promotes densification. Typical parameters include a sintering temperature of 500-600 °C and a pressure of 50-80 MPa for a short duration (e.g., 5-10 minutes).
 - The resulting pellet is a dense, polycrystalline thermoelectric material ready for characterization.

2.2. Synthesis of PbTe Thermoelectric Material

A well-established method for preparing high-performance PbTe is through zone-melting followed by hot-pressing.

- Zone-Melting:
 - High-purity Lead (Pb) and Tellurium (Te) are stoichiometrically mixed with the desired dopants (e.g., Na for p-type, PbI_2 for n-type) in a sealed, evacuated quartz ampoule.
 - The ampoule is placed in a zone-melting furnace, where a narrow molten zone is passed along the length of the ingot.
 - This process helps to purify the material and create a more uniform and crystalline structure.
- Hot-Pressing:

- The zone-melted ingot is crushed into a powder.
- The powder is then densified using a hot-press. The powder is loaded into a die and heated to a high temperature (e.g., 600-800 °C) under a uniaxial pressure (e.g., 40-100 MPa) in an inert atmosphere or vacuum.
- This process results in a dense, robust polycrystalline sample.

2.3. Thermoelectric Property Characterization

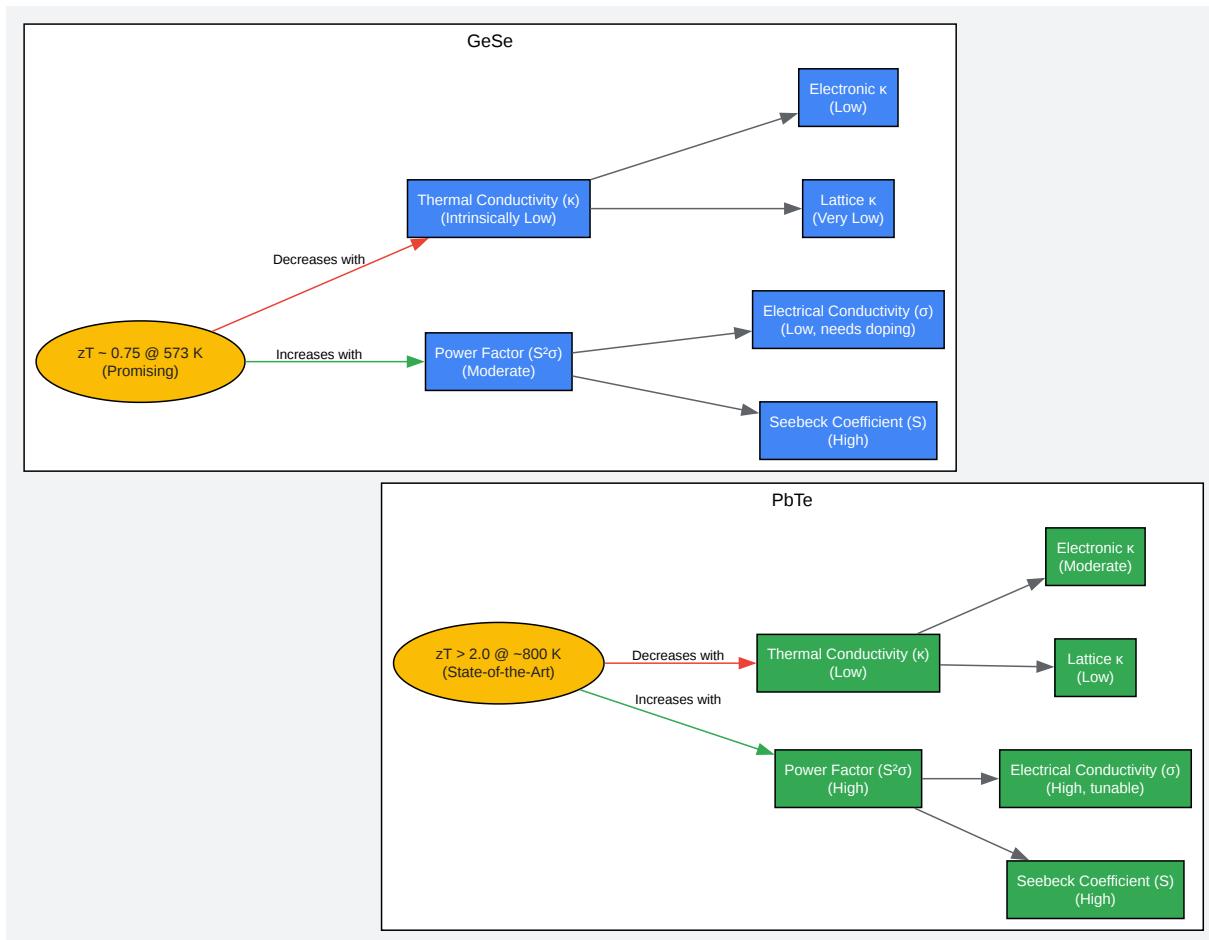
The key thermoelectric properties are measured as a function of temperature.

- Seebeck Coefficient (S) and Electrical Conductivity (σ): These properties are often measured simultaneously using a commercial system like a ZEM-3 (ULVAC-RIKO). A rectangular bar-shaped sample is placed in a measurement chamber under a controlled atmosphere (e.g., helium). A temperature gradient is established across the sample, and the resulting thermoelectric voltage is measured to determine the Seebeck coefficient. The electrical conductivity is typically determined using a four-probe method where a current is passed through the sample, and the voltage drop is measured.
- Thermal Conductivity (κ): The total thermal conductivity is calculated from the equation $\kappa = D * C_p * d$, where D is the thermal diffusivity, C_p is the specific heat capacity, and d is the density of the sample.
 - Thermal Diffusivity (D): This is commonly measured using the laser flash analysis (LFA) technique. A short laser pulse irradiates one side of a disk-shaped sample, and an infrared detector measures the temperature rise on the opposite face as a function of time.
 - Specific Heat Capacity (C_p): This can be measured using differential scanning calorimetry (DSC) or estimated using the Dulong-Petit law at high temperatures.
 - Density (d): The density is determined using the Archimedes method.

The lattice thermal conductivity (κ_L) can be calculated by subtracting the electronic thermal conductivity (κ_e) from the total thermal conductivity ($\kappa = \kappa_L + \kappa_e$). The electronic thermal conductivity is estimated using the Wiedemann-Franz law, $\kappa_e = L \sigma T$, where L is the Lorenz number.

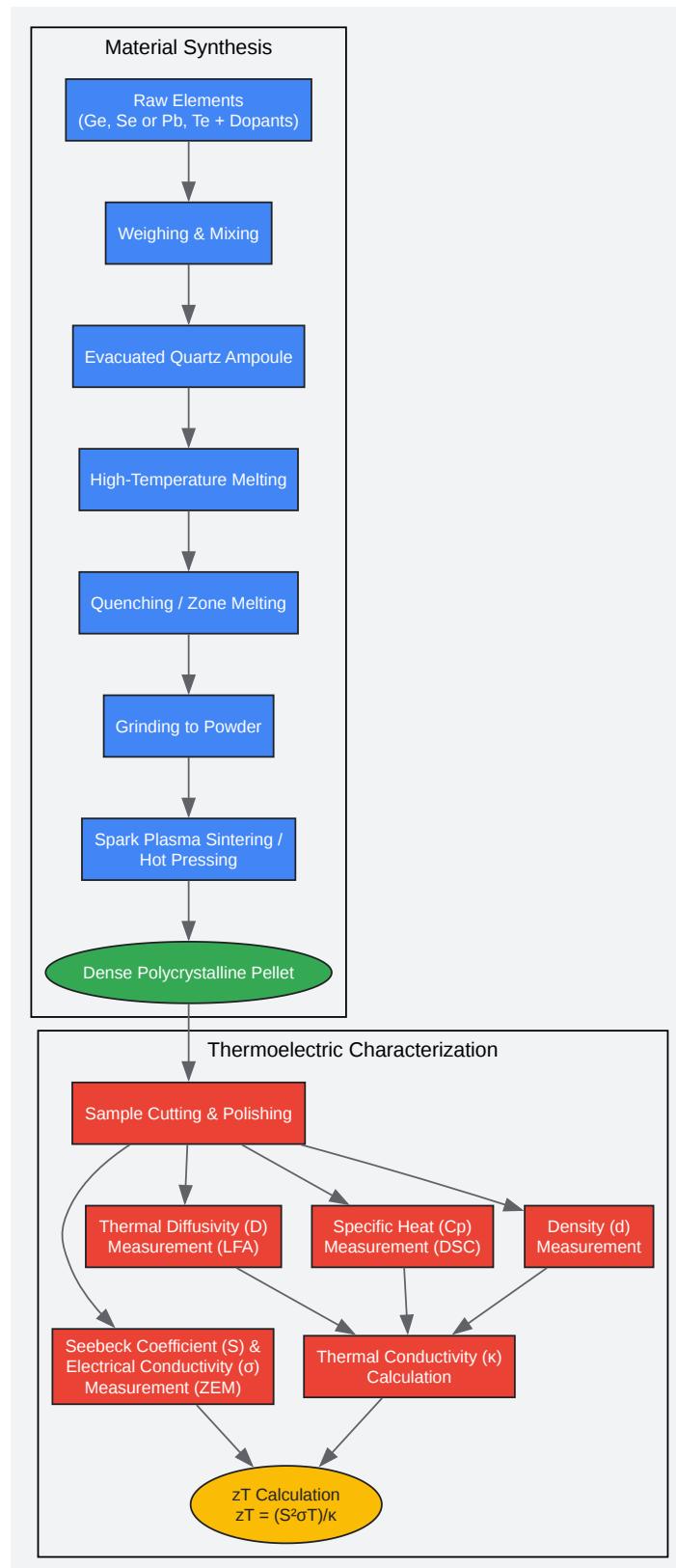
Visualization of Thermoelectric Properties

The following diagrams illustrate the key factors influencing the thermoelectric figure of merit for GeSe and PbTe.



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Figure 1. Comparison of factors influencing the thermoelectric figure of merit (zT) in GeSe and PbTe.



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Figure 2. General experimental workflow for the synthesis and characterization of thermoelectric materials.

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